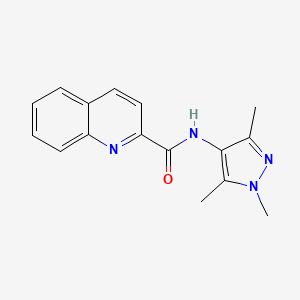
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide targets the NF-κB pathway by inhibiting the activity of the enzyme IKKβ, which is responsible for activating NF-κB. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound reduces inflammation and disease severity. In inflammatory diseases, this compound improves survival and reduces inflammation.
Advantages and Limitations for Lab Experiments
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit IKKβ activity, and its potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide research. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of this compound in combination with other therapeutic agents for cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound at high doses needs to be further investigated.
Synthesis Methods
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-chloroquinoline-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base, followed by a coupling reaction with an amine to form the final product.
Scientific Research Applications
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been studied in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, this compound has been investigated in inflammatory diseases such as sepsis and acute lung injury, where it has been shown to improve survival and reduce inflammation.
properties
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-15(11(2)20(3)19-10)18-16(21)14-9-8-12-6-4-5-7-13(12)17-14/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCADYAIJEQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



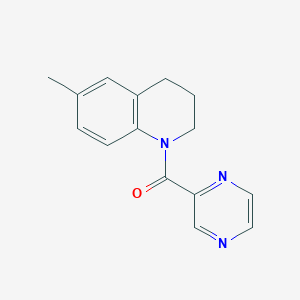

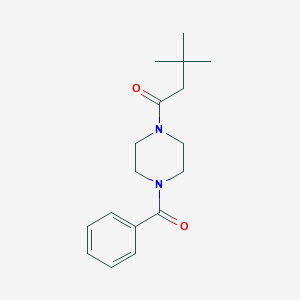
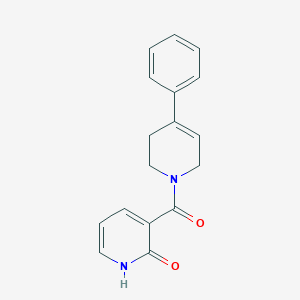
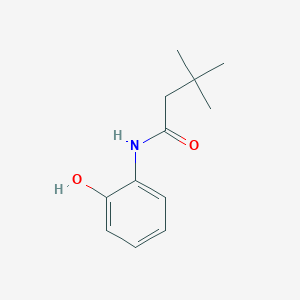
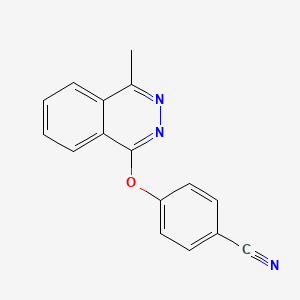
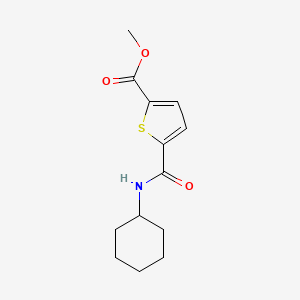
![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
